1,3,5-trimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-15(12(2)21(3)19-11)25(22,23)20-13-5-7-14(8-6-13)24-16-17-9-4-10-18-16/h4,9-10,13-14,20H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAYRWKZFBPTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3,5-trimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a sulfonamide group and a pyrimidin-2-yloxy moiety. Its structural formula can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.37 g/mol
- IUPAC Name : this compound
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to the target compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been tested against a range of bacterial strains including E. coli and S. aureus. In vitro studies revealed that certain modifications to the pyrazole structure enhanced antibacterial activity significantly, suggesting that the presence of specific substituents can optimize efficacy against resistant strains .
Anticancer Activity
Emerging studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to the target structure have been evaluated for their ability to inhibit cancer cell proliferation in various assays. Notably, some derivatives exhibited IC50 values in the micromolar range against different cancer cell lines, indicating substantial cytotoxic effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
- Cytokine Modulation : The ability to modulate cytokine production plays a crucial role in their anti-inflammatory effects.
- DNA Interaction : Some studies suggest that certain pyrazoles may interact with DNA or RNA synthesis pathways, contributing to their anticancer properties .
Case Studies and Research Findings
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antiviral agents. For instance, compounds in this class have demonstrated efficacy against various viruses such as influenza and HIV. Specific derivatives have shown IC50 values in the nanomolar range against these viruses, indicating their strong inhibitory effects .
Anticancer Potential
Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The incorporation of the pyrimidine moiety may enhance selectivity towards cancer cells while minimizing effects on normal cells. Some studies suggest that these compounds can induce apoptosis in cancer cell lines .
Anti-inflammatory Properties
Sulfonamides are often associated with anti-inflammatory effects. This compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases.
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral properties of various pyrazole compounds, one derivative exhibited significant activity against the respiratory syncytial virus (RSV) with an EC50 value significantly lower than standard antiviral treatments .
- Cancer Cell Line Studies : A series of experiments conducted on breast cancer cell lines revealed that certain pyrazole derivatives could inhibit cell proliferation effectively. The mechanism was linked to the modulation of signaling pathways critical for cell survival .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share structural or functional similarities, enabling a comparative analysis:
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25, )
- Structure : Pyridine-sulfonamide core with 3,4,5-trimethylpyrazole and 4-chlorophenyl carbamoyl groups.
- Key Data :
- Comparison : Lacks the cyclohexyl scaffold and pyrimidinyloxy group present in the target compound. The pyridine ring may reduce conformational flexibility compared to the cyclohexyl backbone.
3,5-Dimethyl-N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (Compound 17, )
- Structure : Cyclohexyl-sulfonamide with pyrazin-2-yloxy and 3,5-dimethylpyrazole groups.
- Key Data :
- Comparison: Replaces pyrimidine with pyrazine in the cyclohexyl substituent.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
- Structure : Chromene-fused pyrazolopyrimidine core with benzenesulfonamide and isopropyl groups.
- Key Data :
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide ()
- Structure : Difluoromethylpyrazole sulfonamide with a nitro-pyrazole propyl chain.
Structural and Functional Analysis Table
Key Research Findings
- Substituent Effects : Bulky groups (e.g., chromene in ) reduce synthetic yields but may enhance target specificity. Electron-withdrawing groups (e.g., nitro in ) improve stability .
- Heterocyclic Moieties : Pyrimidinyloxy groups (target compound) offer hydrogen-bonding sites absent in pyrazine analogs (Compound 17), suggesting enhanced interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
